

Spectroscopic Profile of Desertomycin A: A Technical Guide

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Compound of Interest

Compound Name: *Desertomycin A*

Cat. No.: *B10814742*

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Abstract

Desertomycin A, a macrocyclic lactone antibiotic, exhibits a complex molecular architecture that has been elucidated through advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Desertomycin A**. It is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development. The document presents a summary of key spectroscopic data in tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of **Desertomycin A**.

Table 1: Mass Spectrometry Data for **Desertomycin A**

Parameter	Value	Reference
Molecular Formula	C ₆₁ H ₁₀₉ NO ₂₁	[1][2]
Molecular Weight	1192.5 g/mol	[2]
HRESI(+)-MS [M+H] ⁺	m/z 1192.7584	[1]

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

The high-resolution mass spectrum of **Desertomycin A** was acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.[3]

- Sample Preparation: A purified sample of **Desertomycin A** was dissolved in a suitable solvent such as methanol.[2]
- Instrumentation: A Bruker maXis QTOF spectrometer or a similar high-resolution instrument was used for analysis.[4]
- Ionization: The sample solution was introduced into the ESI source, where it was nebulized and ionized to generate protonated molecules, [M+H]⁺.
- Mass Analysis: The generated ions were guided into the TOF mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector recorded the arrival time of the ions, which was then converted into an m/z spectrum. The high resolution of the instrument allowed for the accurate mass measurement necessary to determine the elemental composition.[3]

NMR Spectroscopic Data

The structural elucidation of **Desertomycin A** was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments.

Table 2: ¹H NMR Spectroscopic Data for **Desertomycin A** (MeOH-d₄, 800 MHz)[1]

Proton	Chemical Shift (δ ppm)
Olefinic Protons	5.30 – 6.80
Oxymethines	3.40 – 5.10
Methylenes	1.40 – 2.95, 3.72, 3.84
Secondary Methyls	0.78, 0.79, 0.88, 0.94, 0.94, 0.97, 1.11
Tertiary Methyls	1.71, 1.85
Anomeric Proton	4.83

Table 3: ^{13}C NMR Spectroscopic Data for **Desertomycin A**

A complete, tabulated list of ^{13}C NMR assignments for **Desertomycin A** requires consolidation from various sources. The structure was confirmed by comparing the ^{13}C NMR data with published values.[\[5\]](#)

Experimental Protocol: NMR Spectroscopy

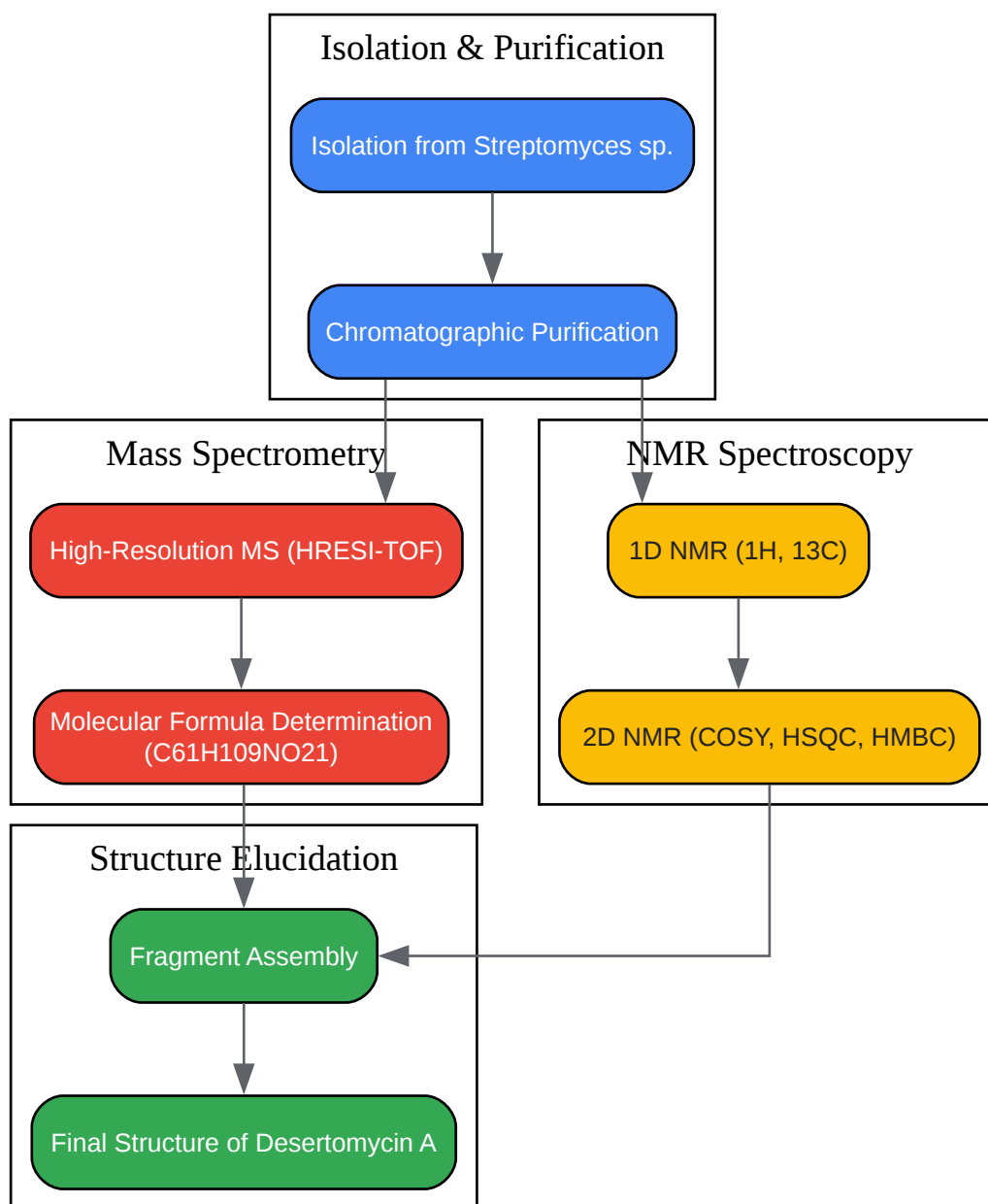
The NMR spectra of **Desertomycin A** were recorded on high-field NMR spectrometers.

- Sample Preparation: A sample of **Desertomycin A** was dissolved in a deuterated solvent, typically methanol- d_4 (CD_3OD) or dimethyl sulfoxide- d_6 ($\text{DMSO}-\text{d}_6$).[\[1\]](#)[\[5\]](#)
- Instrumentation: NMR spectra were acquired on an Agilent 600 MHz or a Bruker 800 MHz NMR spectrometer.[\[1\]](#) The spectrometer was equipped with a suitable probe, such as a 5 mm Triple resonance inverse detection TCI cryoprobe.[\[1\]](#)
- 1D NMR Acquisition:
 - ^1H NMR spectra were acquired to identify the proton environments in the molecule.
 - ^{13}C NMR spectra were recorded to determine the chemical shifts of the carbon atoms.
- 2D NMR Acquisition: A suite of 2D NMR experiments was performed to establish connectivity and elucidate the complete structure. These included:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.^[1]
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.
- Data Processing: The acquired data was processed using software such as MestReNova.^[1] The residual solvent signals were used for referencing the chemical shifts (for CD₃OD: δ H 3.31 and δ C 49.0 ppm).^[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **Desertomycin A**.



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Caption: Workflow for the spectroscopic analysis of **Desertomycin A**.

Conclusion

The spectroscopic data presented in this guide, including high-resolution mass spectrometry and a suite of NMR experiments, have been pivotal in the structural determination of **Desertomycin A**. The detailed experimental protocols and the logical workflow provide a

foundational resource for researchers in the field of natural products and antibiotic development. The comprehensive characterization of **Desertomycin A** is a prerequisite for further investigations into its mode of action and potential therapeutic applications.

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